molecular formula C6H10N2O4S B120886 p-Phenylenediamine sulfate CAS No. 159822-74-9

p-Phenylenediamine sulfate

Cat. No. B120886
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
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Description

P-Phenylenediamine sulfate, also known as 1,4-Benzenediamine sulfate, is primarily used in permanent hair dyes . It is part of a class of chemicals called aromatic amines, which are found in the plastic and chemical industries as byproducts of manufacturing . It is also used in the manufacturing of rubber and certain polymers, such as Kevlar .


Synthesis Analysis

P-Phenylenediamine (p-PDA) is used for the preparation of conductive or non-conductive polymers through chemical or electrochemical polymerization . It has been reported as a redox mediator to transport electrons between electrode and oxidase enzymes .


Molecular Structure Analysis

The molecular formula of p-Phenylenediamine sulfate is C6H10N2O4S . Its average mass is 206.220 Da and its monoisotopic mass is 206.036133 Da .


Chemical Reactions Analysis

P-Phenylenediamine (p-PDA) is involved in oxidative chemical reactions in hair dyes . It reacts with hydrogen peroxide to bind the color to the hair permanently . It is also often mixed with other chemicals, such as resorcinol, to achieve a particular color of dye .


Physical And Chemical Properties Analysis

P-Phenylenediamine appears as white to light purple crystals . It is used in permanent hair coloring systems where color is produced inside the hair fiber .

Scientific Research Applications

Hair Dye Development

p-Phenylenediamine sulfate, in its hydroxyethyl derivative form, has been utilized in the development of hair dyes. Studies have optimized the dyeing conditions and conducted a series of performance tests on dyed samples. The findings suggest that hydroxyethyl-p-phenylenediamine sulfate exhibits good oxidation resistance and causes comparatively less hair damage under certain conditions, retaining good structural integrity and UV resistance of the dyed hair (Jua, 2014).

Material Science and Polymer Research

p-Phenylenediamine sulfate derivatives have applications in material science, particularly in polymer research. For instance, poly(m-phenylenediamine) has been studied for its effectiveness in adsorbing sulfate ions from aqueous solutions. The research explored the adsorption mechanism and how the oxidation state of the polymer affects its performance. The findings showed that the polymer's adsorption performance in acidic solutions improves with a decrease in its oxidation state (Sang et al., 2013).

Sensor Development

Research has also explored the development of sensors using derivatives of p-phenylenediamine sulfate. A bulk acoustic wave (BAW) sensor was fabricated using molecularly imprinted electrosynthesized copolymer of aniline with o-phenylenediamine for detecting atropine sulfate. The sensor showed good selectivity and sensitivity, demonstrating the potential of p-phenylenediamine sulfate derivatives in analytical applications (Peng et al., 2000).

Environmental and Health Impact Studies

Studies have investigated the transformation products of p-Phenylenediamines in the environment due to their extensive use in the rubber industry. The research developed methods to identify rubber-derived quinones formed from p-Phenylenediamine antioxidants in urban runoff, roadside soils, and air particles. This study highlights the need for further toxicological studies to assess the ecological and human health risks associated with these compounds (Cao et al., 2022).

Safety And Hazards

P-Phenylenediamine is a known skin sensitizer, leading to allergic reactions . It can cause serious eye irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

There is a need for collaborative efforts between industries, regulatory bodies, and health-related decision makers to establish safe concentrations for p-Phenylenediamine . The existence of high levels of unreacted p-Phenylenediamine increases the likelihood of allergic events and elevates the risk of p-Phenylenediamine-related chemicals .

properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
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DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
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Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
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Product Name

p-Phenylenediamine sulfate

CAS RN

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name 1,4-Benzenediamine sulfate
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Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name p-Phenylenediamine sulfate
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Record name Benzene-1,4-diammonium sulphate
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Record name P-PHENYLENEDIAMINE SULFATE
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Record name 1,4-BENZENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
PJ Frosch, K Kügler, J Geier - Contact Dermatitis, 2011 - Wiley Online Library
… On the basis of the results of predictive tests, hydroxyethyl-p-phenylenediamine sulfate (HPPS; CAS 93841-25-9) was considered to be a possible candidate in the early 1990s. We …
Number of citations: 26 onlinelibrary.wiley.com
S Hirayama, K Nagashima, N Nakano - Journal of Environmental …, 2000 - jstage.jst.go.jp
… As a N,N-diethyl p-phenylenediamine sulfate (DPD) is rapidly oxidized with chlorine producing highly intense red species N,N-diethylsemiquinonediimide7,8), the DPD is widely used …
Number of citations: 7 www.jstage.jst.go.jp
S Kariuki, P Babady-Bila, B Duquette - Environmental Chemistry, 2008 - CSIRO Publishing
… Colour developing reagent (CDR) was made by dissolving a mixture of 0.4 g of N,N-diethyl-p-phenylenediamine sulfate (DEPD, Sigma) and 0.6 g FeCl 3 ·6H 2 O (Sigma) in 100 mL of …
Number of citations: 2 www.publish.csiro.au
FA Andersen - International journal of toxicology, 1997 - journals.sagepub.com
The ingredients m-Phenylenediamine and m-Phenylenediamine Sulfate are aromatic amines that function as hair colorants in cosmetic products. Both are currently used in hair dye …
Number of citations: 6 journals.sagepub.com
K Yazar, A Boman, C Lidén - Contact dermatitis, 2012 - Wiley Online Library
Background. Oxidative hair dyes are important skin sensitizers, causing contact allergy and dermatitis in hairdressers and consumers. Objectives. To study the prevalence of hair dye …
Number of citations: 73 onlinelibrary.wiley.com
X Liu, H Cai, J Zou, Z Pang, B Yuan, Z Zhou, Q Cheng - Chemosphere, 2018 - Elsevier
… N,N-diethyl-p-phenylenediamine sulfate salt (DPD, purity 98%) and Orange II sodium salt (AO7, purity 85%) were obtained from Aladdin Reagents Co., Ltd. (Shanghai, China). …
Number of citations: 23 www.sciencedirect.com
T Li, L Dai, Y Huang, S Pan, Z Pang, J Zou - Journal of Environmental …, 2021 - Elsevier
… N,N-Diethyl-p-phenylenediamine sulfate salt (DPD, ≥ 98%) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS, ≥ 98%) were provided by Aladdin Reagents Co. Ltd. (…
Number of citations: 3 www.sciencedirect.com
A Rustoiu-Csavdari, U Nickel - Analytical and bioanalytical chemistry, 2002 - Springer
The analytical potential of the redox reactions between N,N-dimethyl- or N,N,N′,N′-tetramethyl-p-phenylenediamine (DMPPD or TMPPD, respectively) and peroxodisulfate in acidic …
Number of citations: 3 link.springer.com
JJ Yourick, RL Bronaugh - Toxicology and applied pharmacology, 2000 - Elsevier
… cosmetics store) was applied after a 1:1 dilution of the dye base (contained no 2NPPD, but did contain 4-amino-2-hydroxytoluene, N,N-bis(2-hydroxyethyl-p-phenylenediamine sulfate, p…
Number of citations: 52 www.sciencedirect.com
W Johnson - Journal of the American college of toxicology, 1994 - hero.epa.gov
The safety of the hair colorants N-phenyl-p-phenylenediamine (101542)(PPD), N-phenyl-p-phenylenediamine-hydrochloride (2198596)(PPD-HCl) and N-phenyl-p-phenylenediamine-…
Number of citations: 1 hero.epa.gov

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